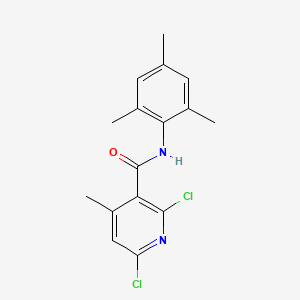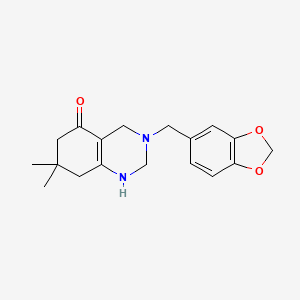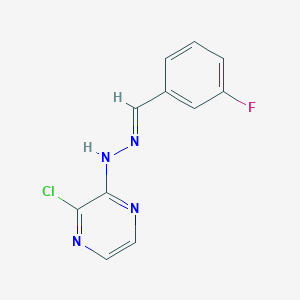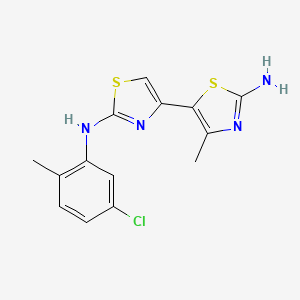
2,6-dichloro-N-mesityl-4-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-mesityl-4-methylnicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. This compound was first synthesized in the 1980s, but it wasn't until the early 2000s that its potential as an anti-cancer agent was discovered. Since then, DMXAA has been the subject of numerous scientific studies, and its mechanism of action and potential applications have been extensively investigated.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-mesityl-4-methylnicotinamide is not fully understood, but it is thought to work by activating the immune system to attack cancer cells. This compound has been shown to increase the production of cytokines, which are signaling molecules that activate immune cells. This compound has also been shown to increase the production of nitric oxide, which is a molecule that plays a key role in the immune response to cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which are important for activating the immune system. This compound has also been shown to increase the production of nitric oxide, which plays a key role in the immune response to cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-dichloro-N-mesityl-4-methylnicotinamide is its ability to activate the immune system to attack cancer cells. This makes it a potentially powerful anti-cancer agent, particularly when used in combination with other anti-cancer agents. However, this compound has some limitations for lab experiments. For example, it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its anti-cancer effects. In addition, this compound has been shown to have some toxic side effects, particularly at high doses.
Orientations Futures
There are several future directions for research on 2,6-dichloro-N-mesityl-4-methylnicotinamide. One area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties and reduce its toxicity. Another area of interest is the investigation of the potential of this compound as a treatment for other diseases, such as viral infections and inflammatory disorders. Finally, there is a need for further research to fully understand the mechanism of action of this compound and to identify new targets for anti-cancer therapy.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-N-mesityl-4-methylnicotinamide involves a multi-step process that starts with the reaction of mesitylene with acrylonitrile to form mesityl acrylonitrile. This intermediate is then reacted with methylamine to form the corresponding imine, which is subsequently reduced with sodium borohydride to form this compound. The overall yield of this process is around 20%, which makes it a relatively efficient method for producing this compound on a large scale.
Applications De Recherche Scientifique
2,6-dichloro-N-mesityl-4-methylnicotinamide has been extensively studied for its anti-tumor properties, and it has been shown to be effective against a wide range of cancer types. This compound works by activating the immune system to attack cancer cells, and it has been shown to be particularly effective when used in combination with other anti-cancer agents. This compound has also been investigated for its potential as a treatment for other diseases, such as viral infections and inflammatory disorders.
Propriétés
IUPAC Name |
2,6-dichloro-4-methyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-8-5-10(3)14(11(4)6-8)20-16(21)13-9(2)7-12(17)19-15(13)18/h5-7H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWOZWOKZDIURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N=C(C=C2C)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)




![7-(difluoromethyl)-5-phenyl-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724844.png)


![5-[(2,4-dichlorophenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5724876.png)



